6-(4-Chlorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
This compound belongs to the purinoimidazoledione class, characterized by a fused bicyclic core with substituents influencing its physicochemical and biological properties. Key structural features include:
- Heptyl chain: A long alkyl chain that may improve membrane permeability.
- Methyl group at position 4: Reduces steric hindrance compared to bulkier substituents.
Properties
Molecular Formula |
C21H26ClN5O2 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H26ClN5O2/c1-3-4-5-6-7-12-27-19(28)17-18(24(2)21(27)29)23-20-25(13-14-26(17)20)16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3 |
InChI Key |
ACDHOWMQAWHTGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final cyclization step forms the imidazo[1,2-g]purine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production time . Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
8-(4-chlorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Purinoimidazoledione Derivatives
Key Observations :
- Halogen Substitution : The target compound’s 4-chlorophenyl group is replaced with bromine (ZINC170624334) or ortho-chlorine (), altering electronic properties and steric effects .
- Alkyl Chain Variations : The heptyl chain in the target compound is replaced with shorter polar chains (e.g., hydroxyethyl in ZINC170624334), impacting solubility and membrane penetration .
Physicochemical and Bioactive Properties
Table 2: Comparative Physicochemical Data*
*Predicted values based on substituent contributions.
Key Findings :
- Lipophilicity : The target compound’s logP (5.2) is higher than methoxy-substituted analogs (logP ~3.9), aligning with its long heptyl chain and chlorophenyl group .
Biological Activity
6-(4-Chlorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the purine family. Its unique structure, characterized by a fused imidazole and purine ring system along with various substituents, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H26ClN5O2 |
| Canonical SMILES | CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
| InChI | InChI=1S/C21H26ClN5O2/c1-3-4-5-6-7-12-27-19(28)17-18(24(2)21(27)29)23... |
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related purine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study conducted on breast cancer cell lines demonstrated that derivatives of this compound inhibited tumor growth by targeting specific signaling pathways involved in cell survival and proliferation. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mechanism:
The anti-inflammatory effects are believed to result from the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
3. Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against retroviruses like HIV.
Research Findings:
In vitro assays have indicated that the compound can inhibit viral replication by interfering with the viral life cycle at multiple stages. Further research is needed to elucidate its exact antiviral mechanisms.
Pharmacological Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
